molecular formula C10H9NO B050111 5-Amino-2-naphthol CAS No. 86-97-5

5-Amino-2-naphthol

Cat. No.: B050111
CAS No.: 86-97-5
M. Wt: 159.18 g/mol
InChI Key: FSBRKZMSECKELY-UHFFFAOYSA-N
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Description

5-Amino-2-naphthol: is an organic compound with the molecular formula C10H9NO . It is a derivative of naphthalene, featuring both an amino group (-NH2) and a hydroxyl group (-OH) attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

The primary target of 5-Amino-2-naphthol is the protonation sites present in the compound itself. These sites include an oxygen-based (OH) site and a nitrogen-based (NH2) site . The compound’s interaction with these sites leads to various changes that are crucial for its mechanism of action .

Mode of Action

This compound undergoes a process known as Excited-State Proton Transfer (ESPT) upon excitation . This process involves the transfer of a proton from the protonated this compound to form a zwitterion . The ESPT occurs only at the single hydroxyl group . The protonation state of the amino group dramatically alters the photoacidity of OH, acting as an on/off switch for photoacidity .

Biochemical Pathways

The ESPT mechanism for zwitterion formation in this compound is a key biochemical pathway . This pathway is affected by the protonation state of the amino group, which can dramatically alter the photoacidity of OH . The switching of the photoacidity was investigated using time-dependent density functional theory (TD-DFT) calculations .

Result of Action

The result of the action of this compound is the formation of a zwitterion from the protonated compound . This occurs through the ESPT mechanism, which is influenced by the protonation state of the amino group .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The pH behaves as an on/off switch for photoacidity, affecting the ESPT mechanism and, consequently, the formation of the zwitterion .

Biochemical Analysis

Biochemical Properties

5-Amino-2-naphthol interacts with various enzymes, proteins, and other biomolecules. It is used to synthesize 6-amino-substituted benzo[c]phenanthridine derivatives . The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound can also affect its localization or accumulation within cells .

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Sandmeyer Reaction: One of the common methods to synthesize 5-Amino-2-naphthol involves the Sandmeyer reaction.

    Sulfonation and Desulfonation:

Industrial Production Methods:

Properties

IUPAC Name

5-aminonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBRKZMSECKELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058951
Record name 2-Naphthalenol, 5-amino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-97-5
Record name 5-Amino-2-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenol, 5-amino-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenol, 5-amino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2-naphthol
Source European Chemicals Agency (ECHA)
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Record name 5-AMINO-2-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the unique photochemical properties of 5-Amino-2-naphthol and how are they influenced by pH?

A: this compound (5N2OH), along with its isomer 8-Amino-2-naphthol (8N2OH), exhibits a fascinating "pH switch" for its photoacidity. Both compounds possess hydroxyl (OH) and amino (NH2) groups capable of donating protons. []

  • In their protonated state (NH3+), both 5N2OH and 8N2OH demonstrate strong photoacidity upon excitation, readily donating the hydroxyl proton. This results in a pKa* (excited state pKa) of 1.1 ± 0.2 for both molecules. []

Q2: Can this compound be used to synthesize more complex molecules? What are the products and what role does the reaction mechanism play?

A: Yes, this compound can act as a precursor in various organic syntheses. One example is its oxidative coupling using manganese (III) tris(acetylacetonate). [] This reaction yields two main products:

  1. Enol-acetylacetonylidene-1-(6-hydroxynaphthyl)-inline (1): This compound arises from a complex mechanism involving oxidation, coupling, and acetylacetone addition. []
  2. 2,2′-Dihydroxy-5,5′-diamino-1,1′-binaphthyl (2): This product results from the oxidative coupling of two this compound molecules. []

Q3: Are there any synthetic strategies leveraging the chemical structure of this compound for specific modifications?

A: Yes, a notable example is the use of a sulfonic acid group as a protecting and activating group in the synthesis of 5-Bromo-2-naphthol from this compound. []

  • The sulfonic acid group is strategically introduced at the 1-position of this compound. []
  • This serves two purposes: it protects the reactive amino and hydroxyl groups during subsequent reactions and activates the ring for the Sandmeyer reaction, which is used to introduce the bromine atom. []
  • The presence of the sulfonic acid group allows the reaction to be carried out using water and sulfuric acid as solvents, simplifying the process. []

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